

Fenamidone: A Technical Guide to its Spectrum of Activity Against Plant Pathogens

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Compound of Interest

Compound Name: Fenamidone

Cat. No.: B155076

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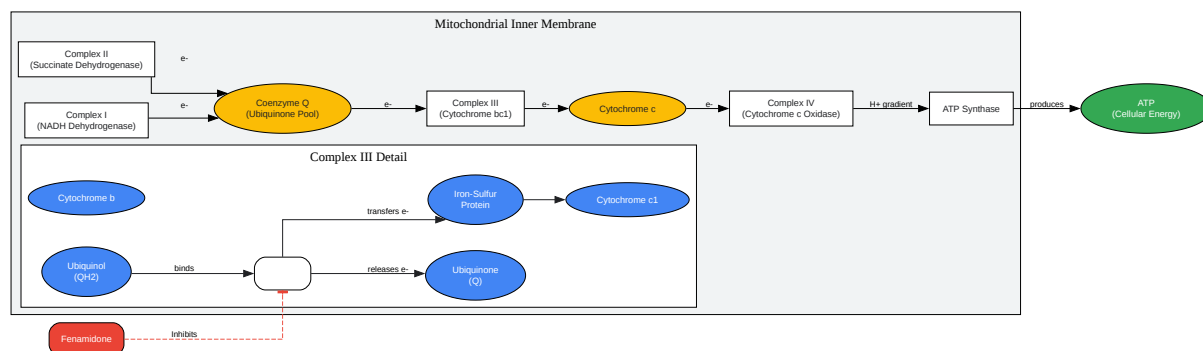
For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenamidone is a fungicide belonging to the imidazolinone chemical class, developed in the late 1990s.[1] It is a potent inhibitor of mitochondrial respiration in fungi, providing effective control against a range of plant pathogens, particularly those in the class Oomycetes.[2][3] This technical guide provides an in-depth overview of **fenamidone**'s spectrum of activity, its mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation.

Mode of Action: Inhibition of Mitochondrial Respiration

Fenamidone's primary mode of action is the disruption of the mitochondrial electron transport chain, a critical process for ATP synthesis in fungal cells.[1][4] Specifically, **fenamidone** is classified as a Quinone outside Inhibitor (QoI) and belongs to the Fungicide Resistance Action Committee (FRAC) Group 11. It binds to the Qo site of the cytochrome bc1 complex (Complex III), blocking the transfer of electrons from ubiquinol to cytochrome c. This inhibition halts the production of ATP, leading to a cessation of cellular energy supply and ultimately, fungal death. **Fenamidone** exhibits both preventative and curative activity and possesses local systemic properties, allowing it to move within plant tissues to a limited extent.



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Caption: Mitochondrial electron transport chain and the inhibitory action of **fenamidone**.

Spectrum of Activity

Fenamidone is highly effective against Oomycete pathogens. Its activity has been documented against various species of Phytophthora, Plasmopara, Pythium, and downy mildews.

Quantitative Efficacy Data

The efficacy of **fenamidone**, often measured as the half-maximal effective concentration (EC₅₀), is summarized in the table below. Lower EC₅₀ values indicate higher fungicidal activity. It is important to note that some studies evaluate **fenamidone** in combination with other fungicides.

Pathogen	Disease	Crop(s)	EC50 (µg/mL)	Remarks
Phytophthora cactorum	Root and stem rot	Strawberry, Viola	>100	Low in vitro efficacy on mycelial growth in some studies. However, preventative drench applications of fenamidone + fosetyl offered good protection.
Phytophthora infestans	Late Blight	Potato, Tomato	Not specified	Fenamidone in combination with mancozeb or propamocarb hydrochloride has shown high efficacy in controlling late blight.
Phytophthora nicotianae	Black Shank	Tobacco	Not specified	Fenamidone + mancozeb showed 100% mycelial inhibition at 0.1% concentration.
Phytophthora palmivora	Fruit Rot	Papaya	Not specified	Fenamidone + mancozeb showed 100% mycelial inhibition at concentrations of 0.5%, 1.0%, and 1.25%.

Plasmopara viticola	Downy Mildew	Grapevine	Not specified	Fenamidone in combination with mancozeb showed high inhibition of sporangial germination.
Peronospora belbahrii	Downy Mildew	Basil	Not specified	Included in effective fungicide rotation programs for basil downy mildew management.
Pythium aphanidermatum	Damping-off	Various	Not specified	Recommended for label inclusion based on efficacy trials.
Pythium ultimum	Damping-off	Various	Not specified	Recommended for label inclusion based on efficacy trials.

Experimental Protocols

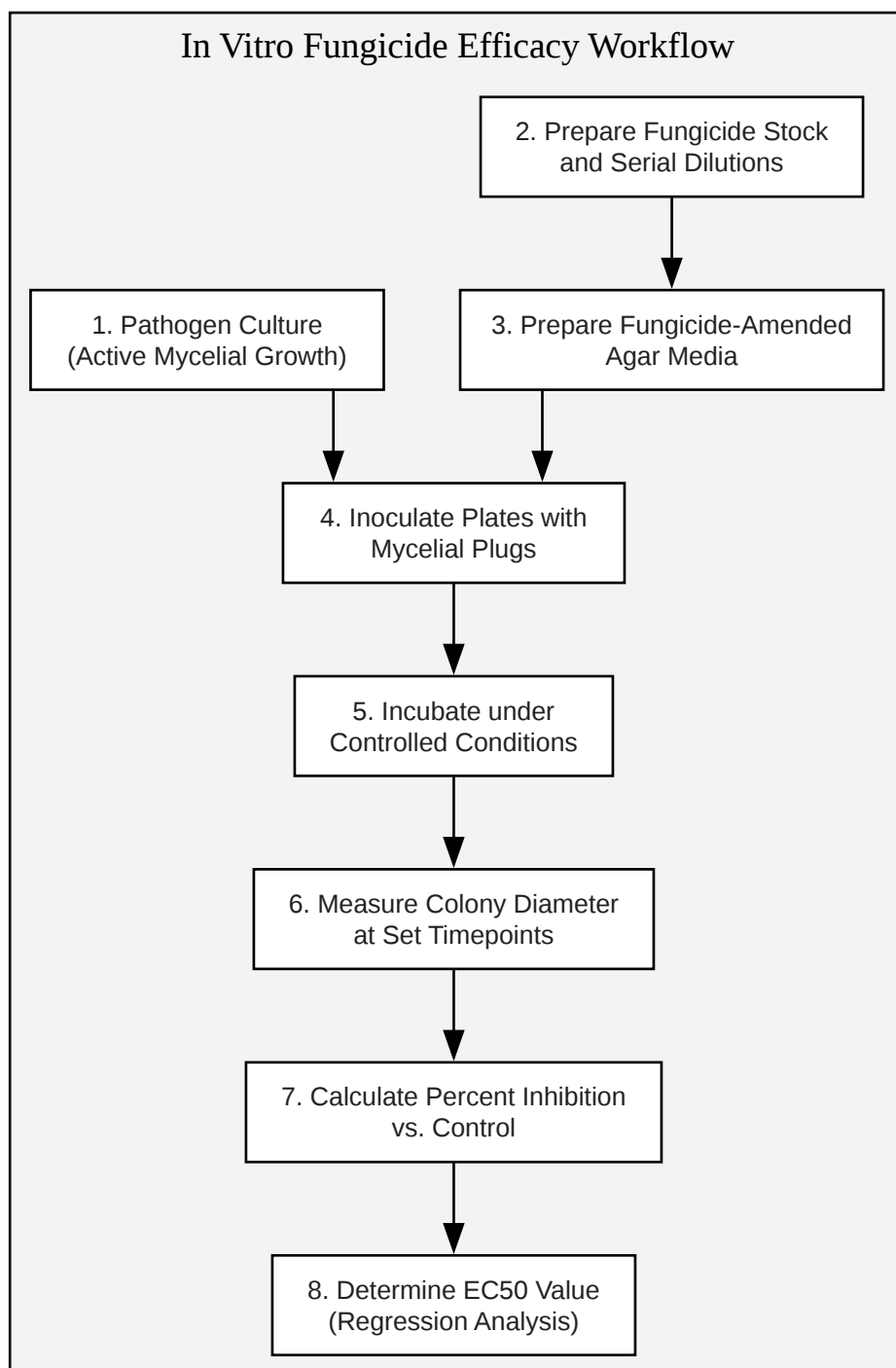
The evaluation of **fenamidone**'s efficacy typically involves in vitro and in vivo assays. Standardized protocols are crucial for reproducible and comparable results.

In Vitro Fungicide Sensitivity Assay (Amended Agar Method)

This method is a standard for determining the EC50 of a fungicide against mycelial growth.

- **Pathogen Culture:** The target Oomycete is cultured on a suitable agar medium (e.g., V8 juice agar, rye agar) until actively growing.

- Fungicide Stock Solution: A stock solution of **fenamidone** is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
- Amended Media Preparation: The fungicide stock solution is serially diluted and added to the molten agar medium to achieve a range of final concentrations. A control medium with the solvent alone is also prepared.
- Inoculation: Mycelial plugs (typically 5 mm in diameter) are taken from the edge of an actively growing pathogen culture and placed in the center of the fungicide-amended and control agar plates.
- Incubation: Plates are incubated in the dark at an optimal temperature for the specific pathogen (e.g., 18-22°C).
- Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony on the control plate reaches a predefined size.
- Data Analysis: The percentage of growth inhibition is calculated relative to the control. The EC50 value is then determined by regression analysis of the log of the fungicide concentration versus the probit of the percentage of growth inhibition.



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Caption: A typical experimental workflow for an in vitro fungicide efficacy assay.

Resistance Management

As with other single-site mode of action fungicides, there is a risk of resistance development to **fenamidone**. To mitigate this, it is recommended to use **fenamidone** in rotation or as a mixture with fungicides that have different modes of action. Adherence to integrated pest management (IPM) practices is also crucial for sustainable disease control.

Conclusion

Fenamidone is a valuable tool in the management of diseases caused by Oomycete pathogens. Its specific mode of action as a QoI fungicide provides effective control of critical diseases such as late blight and downy mildews. Understanding its spectrum of activity, proper application timing, and adherence to resistance management strategies are essential for maximizing its efficacy and longevity in agricultural systems. Further research into its efficacy against a broader range of pathogens and the development of robust monitoring programs for resistance are critical for its continued successful use.

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